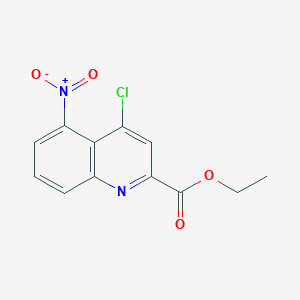

Ethyl 4-chloro-5-nitroquinoline-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-5-nitroquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4/c1-2-19-12(16)9-6-7(13)11-8(14-9)4-3-5-10(11)15(17)18/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCQQXWYDQNEQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C(=CC=C2)[N+](=O)[O-])C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for Ethyl 4-chloro-5-nitroquinoline-2-carboxylate, a quinoline derivative of interest in medicinal chemistry and drug discovery. The synthesis is presented in two key stages, beginning with the construction of the core quinoline scaffold followed by a strategic chlorination. This document is intended to serve as a technical resource, offering not just procedural steps but also the underlying chemical principles and rationale.

Introduction

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, forming the structural basis for a wide array of pharmacologically active compounds. Their applications span from antimalarial agents to anticancer drugs and beyond. The specific substitution pattern of this compound, featuring a chloro group at the 4-position, a nitro group at the 5-position, and an ethyl carboxylate at the 2-position, presents a unique synthetic challenge that requires a carefully planned multi-step approach. This guide elucidates a logical and efficient pathway to this target molecule.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a two-step approach. The final chlorination at the 4-position can be achieved from a 4-hydroxyquinoline precursor. This 4-hydroxyquinoline intermediate, in turn, can be synthesized through a cyclocondensation reaction involving a suitably substituted anthranilic acid and a three-carbon (C3) synthon. This strategy allows for the early introduction of the nitro and carboxylate functionalities.

Synthesis Pathway Overview

The proposed synthesis of this compound is a two-step process:

-

Step 1: Synthesis of Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate via a cyclocondensation reaction.

-

Step 2: Chlorination of Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate

The construction of the quinoline core is a critical step that dictates the final substitution pattern. For this synthesis, a modified cyclocondensation reaction is proposed, utilizing a readily available substituted anthranilic acid and a suitable C3 synthon.

Core Principle: Cyclocondensation of Anthranilic Acids

The formation of the quinoline ring from an anthranilic acid derivative is a well-established strategy in heterocyclic chemistry. These reactions typically involve the condensation of the amino group of the anthranilic acid with a carbonyl compound, followed by an intramolecular cyclization and dehydration to form the pyridine ring of the quinoline system. The choice of the carbonyl compound is crucial as it provides the remaining atoms for the newly formed ring.

Starting Materials and Reagents

| Compound | Role | Key Considerations |

| 2-Amino-6-nitrobenzoic acid | Starting Material | The nitro group is a strong electron-withdrawing group, which can affect the reactivity of the amino group. |

| Ethyl Glyoxalate | C3 Synthon | Provides the C2 and C3 atoms of the quinoline ring, along with the ethyl carboxylate group at the C2 position. |

| Polyphosphoric Acid (PPA) or Eaton's Reagent | Catalyst and Dehydrating Agent | Promotes the cyclization and subsequent dehydration steps. |

| High-boiling solvent (e.g., Dowtherm A) | Solvent | Allows for the high temperatures often required for the cyclization reaction. |

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-amino-6-nitrobenzoic acid (1 equivalent).

-

Addition of Reagents: To the flask, add a high-boiling solvent such as Dowtherm A, followed by the slow addition of ethyl glyoxalate (1.1 equivalents).

-

Catalyst Addition: Carefully add polyphosphoric acid (PPA) or Eaton's reagent to the reaction mixture. The amount of PPA should be sufficient to ensure a stirrable slurry.

-

Reaction Conditions: Heat the reaction mixture to a high temperature (typically in the range of 140-180 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.

-

Purification: The precipitated solid is collected by vacuum filtration, washed with water, and then with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Mechanism of Cyclocondensation

The reaction is believed to proceed through the following steps:

-

Initial Condensation: The amino group of 2-amino-6-nitrobenzoic acid nucleophilically attacks the aldehyde carbonyl of ethyl glyoxalate to form a Schiff base intermediate.

-

Intramolecular Cyclization: The carboxylate group (or the activated carboxylic acid) of the anthranilic acid moiety then undergoes an intramolecular cyclization by attacking the imine carbon.

-

Dehydration: The resulting intermediate readily dehydrates under the acidic and high-temperature conditions to form the aromatic quinoline ring.

-

Tautomerization: The initially formed 4-oxoquinoline tautomerizes to the more stable 4-hydroxyquinoline form.

Caption: Simplified mechanism of the cyclocondensation reaction.

Part 2: Chlorination of Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate

The conversion of the 4-hydroxy group to a chloro group is a crucial step to arrive at the final target molecule. This transformation is typically achieved using a strong chlorinating agent.

Core Principle: Nucleophilic Substitution on the Quinoline Ring

The hydroxyl group at the 4-position of the quinoline ring can be converted to a good leaving group by protonation or by reaction with a Lewis acid. A subsequent nucleophilic attack by a chloride ion then displaces the activated hydroxyl group, leading to the formation of the 4-chloroquinoline.

Reagents and Solvents

| Reagent | Role | Key Considerations |

| Phosphorus Oxychloride (POCl₃) | Chlorinating Agent | A highly reactive and corrosive reagent. Should be handled with extreme care in a well-ventilated fume hood. |

| N,N-Dimethylformamide (DMF) (catalytic) | Catalyst | Often used to facilitate the reaction, possibly by forming a Vilsmeier-Haack type intermediate. |

| Inert Solvent (e.g., Toluene or Acetonitrile) | Solvent | Optional, the reaction can sometimes be run neat in excess POCl₃. |

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate (1 equivalent).

-

Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) (a significant excess, e.g., 5-10 equivalents) to the starting material. A catalytic amount of DMF can also be added at this stage. The reaction is often exothermic and may require cooling.

-

Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of POCl₃ is approximately 105 °C) and maintain this temperature for several hours. The reaction progress should be monitored by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature. The excess POCl₃ must be quenched carefully. This is typically done by slowly and cautiously pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step and should be performed with extreme caution in a fume hood.

-

Neutralization and Extraction: The acidic aqueous mixture is then neutralized with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral or slightly basic. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Mechanism of Chlorination

The chlorination with phosphorus oxychloride is believed to proceed via the formation of a phosphate ester intermediate. The hydroxyl group of the 4-hydroxyquinoline attacks the phosphorus atom of POCl₃, leading to the formation of a dichlorophosphate ester. This ester is a good leaving group, and a subsequent nucleophilic attack by a chloride ion at the C4 position of the quinoline ring results in the formation of the 4-chloroquinoline and the release of a phosphate byproduct.[1]

Caption: Simplified mechanism for the chlorination of a 4-hydroxyquinoline with POCl₃.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate | C₁₂H₁₀N₂O₅ | 262.22 | Yellowish solid |

| This compound | C₁₂H₉ClN₂O₄ | 280.66 | Solid |

Safety and Handling

-

2-Amino-6-nitrobenzoic acid: Handle with standard laboratory safety precautions.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation. All manipulations must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. The quenching of excess POCl₃ is a particularly hazardous step and requires careful execution.

-

High-boiling solvents: Handle with care, as they can cause severe burns at high temperatures.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step sequence involving a cyclocondensation to form the quinoline core, followed by a robust chlorination. This guide provides a detailed framework for this synthesis, emphasizing the underlying chemical principles and providing practical experimental guidance. The successful execution of this synthesis requires careful attention to reaction conditions and adherence to strict safety protocols, particularly when handling phosphorus oxychloride. This pathway offers a logical and efficient route to a valuable quinoline derivative for further investigation in the field of drug discovery and development.

References

- A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020).

- Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. (2025). Benchchem.

- The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. (2025). Benchchem.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.

- POCl3 Chlorination of 4-Quinazolones. (2025).

Sources

An In-depth Technical Guide to Ethyl 4-chloro-5-nitroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-5-nitroquinoline-2-carboxylate is a halogenated nitroaromatic compound belonging to the quinoline class of heterocyclic molecules. Its structural framework, characterized by a quinoline core substituted with a chloro group at the 4-position, a nitro group at the 5-position, and an ethyl carboxylate at the 2-position, suggests a rich and complex chemical reactivity. The presence of the nitroquinoline moiety is of particular interest, as this scaffold is found in a variety of biologically active compounds with potential applications in medicinal chemistry, including the development of novel antimicrobial and anticancer agents.[1][2][3][4][5] The chloro substituent at the 4-position serves as a versatile handle for further chemical modifications, particularly through nucleophilic substitution reactions, allowing for the synthesis of a diverse library of derivatives.[6]

This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and the expected spectroscopic characteristics of this compound, offering valuable insights for researchers engaged in organic synthesis and drug discovery.

Chemical Structure

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Plausible Synthesis

Step 1: Synthesis of 4-Hydroxy-5-nitroquinoline-2-carboxylic acid

This intermediate can be synthesized through various named reactions for quinoline synthesis, such as the Combes synthesis, which involves the reaction of an appropriately substituted aniline with a β-diketone or β-ketoester under acidic conditions. The choice of starting materials would be critical to install the nitro group at the desired position.

Step 2: Synthesis of 4-Chloro-5-nitroquinoline-2-carboxylic acid

-

To a round-bottom flask charged with 4-hydroxy-5-nitroquinoline-2-carboxylic acid, add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in excess.

-

Optionally, a catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, carefully quench the reaction by pouring it onto crushed ice.

-

The resulting precipitate, 4-chloro-5-nitroquinoline-2-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Causality: The hydroxyl group at the 4-position of the quinoline ring is converted to a chloro group, a good leaving group, which is a common transformation in heterocyclic chemistry.

Step 3: Fischer Esterification to Yield this compound [7][8][9][10]

-

Suspend 4-chloro-5-nitroquinoline-2-carboxylic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture.

-

Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product.

Causality: The acid-catalyzed reaction between the carboxylic acid and ethanol results in the formation of the corresponding ethyl ester. The use of excess ethanol drives the equilibrium towards the product side.

Predicted Spectroscopic Characteristics

The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques. The following are the predicted spectral data based on the compound's structure and known spectroscopic trends for related molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the quinoline ring protons, as well as the characteristic signals for the ethyl group of the ester.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.5 | Multiplet | 3H | Aromatic protons on the quinoline ring |

| ~7.5-7.8 | Singlet | 1H | Aromatic proton on the quinoline ring |

| ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Ester Carbonyl Carbon (C =O) |

| ~120-150 | Aromatic and Heteroaromatic Carbons of the Quinoline Ring |

| ~62 | Methylene Carbon of the Ethyl Ester (-O-C H₂-CH₃) |

| ~14 | Methyl Carbon of the Ethyl Ester (-O-CH₂-C H₃) |

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule. [2][4][11][12][13][14]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3000-3100 | C-H stretch | Aromatic |

| ~1720-1740 | C=O stretch | Ester |

| ~1580-1620 | C=C and C=N stretch | Quinoline Ring |

| ~1500-1550 | Asymmetric N-O stretch | Nitro Group |

| ~1340-1380 | Symmetric N-O stretch | Nitro Group |

| ~1200-1300 | C-O stretch | Ester |

| ~750-850 | C-Cl stretch | Aryl Halide |

Mass Spectrometry

Under electron ionization (EI) conditions, the mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the ethoxy group, followed by the loss of carbon monoxide, and subsequent fragmentation of the quinoline ring. [1][15][16][17]

-

Molecular Ion (M⁺): m/z ≈ 280 (corresponding to C₁₂H₉³⁵ClN₂O₄) and a smaller peak at m/z ≈ 282 due to the ³⁷Cl isotope.

-

Major Fragments:

-

Loss of the ethoxy radical (-OCH₂CH₃): m/z ≈ 235

-

Loss of ethanol (-HOCH₂CH₃): m/z ≈ 234

-

Loss of the entire ester group (-COOCH₂CH₃): m/z ≈ 207

-

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the presence of the chloro and nitro groups on the quinoline ring. The 4-chloro substituent is activated towards nucleophilic aromatic substitution, providing a key site for the introduction of various functional groups to generate a library of derivatives.

Given the known biological activities of nitroquinoline compounds, this molecule and its derivatives are promising candidates for screening in various biological assays. [1][2][3][4][5]Potential areas of application include:

-

Antimicrobial Drug Discovery: As scaffolds for the development of new antibacterial and antifungal agents.

-

Anticancer Research: As potential inhibitors of cellular pathways involved in cancer progression.

-

Chemical Probes: As starting materials for the synthesis of fluorescent probes or other tools for chemical biology research.

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. While detailed experimental data is currently limited, this guide provides a robust framework of its predicted physicochemical properties, a plausible and detailed synthetic strategy, and expected spectroscopic characteristics based on sound chemical principles and data from related compounds. This information is intended to serve as a valuable resource for researchers and scientists working with this and similar heterocyclic systems, facilitating further exploration of its chemical and biological properties.

References

- PubMed. (1979). Synthesis and biological activity evaluation of some quinolines.

- Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.

- PubMed. (2017). Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach. Bioorg Med Chem Lett. 27(8):1816-1822.

- ResearchGate.

- PubMed. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules. 21(6):776.

- Impactfactor.

- Benchchem.

- NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.

- MDPI. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research.

- MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Int J Mol Sci. 23(11):6336.

- Org-chem.org. IR: nitro groups.

- ResearchG

- JPTCP.

- ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF.

- ResearchGate. FTIR spectrum of (a)

- Organic Chemistry Portal. Synthesis of quinolines.

- Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry.

- MDPI. Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring.

- PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

- MySkinRecipes.

- PubMed Central. (2023).

- Fluorochem.

- Journal of the American Chemical Society.

- InstaNANO.

- PubMed Central. (2019). Physics-Based Solubility Prediction for Organic Molecules. J Med Chem. 62(17):7940-7951.

- PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. J Cheminform. 15(1):91.

- Wikipedia. Organic chemistry.

- PubMed Central. (2013). Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate. Acta Crystallogr Sect E Struct Rep Online. 69(Pt 12):o1761.

- Chemguide.

- Master Organic Chemistry.

- Google Patents.

- Organic Chemistry Portal.

- ResearchGate. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.

- ResearchGate.

- Scribd. NMR Chemical Shifts.

- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- Jack Westin.

- ResearchGate. Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]

- 3. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. jackwestin.com [jackwestin.com]

- 11. impactfactor.org [impactfactor.org]

- 12. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research [mdpi.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

- 15. chempap.org [chempap.org]

- 16. researchgate.net [researchgate.net]

- 17. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 4-chloro-5-nitroquinoline-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-5-nitroquinoline-2-carboxylate, bearing the CAS Number 1447606-60-1 , is a highly functionalized quinoline derivative that serves as a pivotal intermediate in the synthesis of a diverse array of biologically active compounds.[1][2] The quinoline scaffold itself is a well-established pharmacophore, forming the core structure of numerous therapeutic agents with applications ranging from anticancer to antimicrobial and anti-inflammatory activities. The strategic placement of a chloro group at the 4-position, a nitro group at the 5-position, and an ethyl carboxylate at the 2-position endows this molecule with multiple reactive sites, making it a versatile building block for medicinal chemists. The electron-withdrawing nature of the chloro and nitro groups, combined with the ester functionality, offers a unique electronic and steric profile that can be exploited for the targeted design of novel therapeutics. This guide provides a comprehensive overview of its synthesis, detailed characterization, and potential applications in the field of drug development, with a focus on the underlying chemical principles and practical experimental considerations.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1447606-60-1 | [1] |

| Molecular Formula | C₁₂H₉ClN₂O₄ | [1] |

| Molecular Weight | 280.66 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Appearance | (Not explicitly stated in search results, typically a solid) | |

| Storage | 2-8°C, dry environment | [2] |

Safety Information:

-

Hazard Statements: Harmful if swallowed.[1]

-

Precautionary Statements: If medical advice is needed, have product container or label at hand.[1]

-

Pictograms: GHS07 (Harmful/Irritant).[1]

Synthesis of this compound: A Plausible Synthetic Approach

The proposed synthesis involves a multi-step sequence, beginning with the reaction of a substituted aniline with a diethyl ethoxymethylenemalonate (EMME) equivalent, followed by cyclization, chlorination, and nitration.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl 2-((3-carboxy-2-chlorophenyl)amino)maleate

This initial step involves a nucleophilic substitution reaction where the amino group of 3-amino-2-chlorobenzoic acid attacks the electron-deficient double bond of diethyl 2-(ethoxymethylene)malonate, followed by the elimination of ethanol.

-

Materials: 3-Amino-2-chlorobenzoic acid, diethyl 2-(ethoxymethylene)malonate, ethanol (solvent).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-2-chlorobenzoic acid (1.0 eq) in ethanol.

-

Add diethyl 2-(ethoxymethylene)malonate (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product is expected to precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Causality: The use of an excess of diethyl 2-(ethoxymethylene)malonate ensures the complete consumption of the starting aniline. Ethanol serves as a suitable solvent that facilitates the reaction and the subsequent precipitation of the product upon cooling.

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-5-chloroquinoline-2-carboxylate

This step is a classic Gould-Jacobs reaction, where the intermediate undergoes an intramolecular cyclization at high temperature to form the quinoline ring system.

-

Materials: Diethyl 2-((3-carboxy-2-chlorophenyl)amino)maleate, Dowtherm A (high-boiling solvent).

-

Procedure:

-

In a flask suitable for high-temperature reactions, suspend the product from Step 1 in Dowtherm A.

-

Heat the mixture to approximately 240-250 °C. The cyclization is typically accompanied by the evolution of ethanol.

-

Maintain this temperature for 30-60 minutes until the reaction is complete (monitored by TLC).

-

Allow the mixture to cool, which should induce the precipitation of the product.

-

Dilute the cooled mixture with an equal volume of hexane to further facilitate precipitation.

-

Collect the solid product by filtration, wash thoroughly with hexane, and dry.

-

Causality: Dowtherm A is used as a high-boiling solvent to achieve the high temperatures necessary for the thermal cyclization. The intramolecular acylation is driven by the favorable formation of the aromatic quinoline ring system.

Step 3: Chlorination and Nitration to this compound

This final two-part step first converts the 4-hydroxyquinoline to the 4-chloroquinoline, a more versatile intermediate, followed by regioselective nitration.

-

Materials: Ethyl 4-hydroxy-5-chloroquinoline-2-carboxylate, phosphorus oxychloride (POCl₃), concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).

-

Procedure:

-

Chlorination: Carefully add the product from Step 2 to an excess of phosphorus oxychloride (POCl₃) at room temperature.

-

Heat the mixture to reflux for 2-3 hours.

-

After cooling, cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a suitable base (e.g., sodium carbonate solution) until the product precipitates.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4,5-dichloroquinoline-2-carboxylate.

-

Nitration: Dissolve the crude product from the previous step in concentrated sulfuric acid at 0 °C.

-

Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto ice, which will cause the nitrated product to precipitate.

-

Collect the solid by filtration, wash with copious amounts of water until the washings are neutral, and then dry.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Causality: POCl₃ is a standard and effective reagent for converting hydroxyl groups on heteroaromatic rings to chloro groups. The subsequent nitration is performed in a strong acidic medium to generate the nitronium ion (NO₂⁺), which acts as the electrophile. The position of nitration is directed by the existing substituents on the quinoline ring.

Characterization and Spectroscopic Data

A comprehensive characterization of the final product is essential to confirm its identity and purity. While specific experimental data for this exact compound is not available, the following are the expected spectroscopic features based on its structure.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), and distinct aromatic protons on the quinoline ring system. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chloro and nitro groups. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons of the quinoline ring. The carbons attached to the chloro and nitro groups will show characteristic chemical shifts. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C=N and C=C stretching vibrations of the quinoline ring, and strong N-O stretching bands for the nitro group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (280.66 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom. |

Applications in Drug Discovery

The structural motifs present in this compound make it a valuable precursor for the synthesis of compounds with potential therapeutic applications.

As a Scaffold for Novel Anticancer Agents

The quinoline core is a prominent feature in many anticancer drugs. The chloro and nitro groups on this molecule can be subjected to various chemical transformations to generate a library of derivatives for screening. For instance, the chloro group at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various side chains that can interact with biological targets. The nitro group can be reduced to an amino group, which can then be further functionalized.

Caption: Workflow for utilizing the title compound in drug discovery.

Intermediate for Antimicrobial Agents

The quinoline ring is also a key component of many antibacterial and antimalarial drugs. The functional handles on this compound can be used to synthesize analogues of known antimicrobial agents or to explore novel chemical space for new antimicrobial leads.

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through well-established synthetic transformations. The multiple reactive sites on the molecule provide a versatile platform for the generation of diverse chemical libraries for drug discovery programs. A thorough understanding of its synthesis, characterization, and chemical reactivity is crucial for researchers and scientists aiming to leverage this compound in the development of novel therapeutic agents.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectral Data of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral characteristics of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain experimental spectra for this specific molecule, this document leverages advanced predictive modeling and established principles of spectroscopic interpretation to provide a robust technical overview. The methodologies and data presented herein are designed to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel quinoline-based compounds.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic placement of various functional groups on the quinoline scaffold allows for the fine-tuning of their pharmacological profiles. The title compound, this compound, incorporates several key pharmacophores: a chloro group at the 4-position, a nitro group at the 5-position, and an ethyl carboxylate at the 2-position. These features are anticipated to modulate the molecule's electronic properties, reactivity, and potential for biological interactions, making it a valuable subject of study.

Molecular Structure and Key Features

The structural framework of this compound is depicted below. The numbering of the quinoline ring system is crucial for the assignment of spectral signals.

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be conceptualized based on established quinoline chemistry. A potential disconnection approach suggests a multi-step synthesis commencing from a substituted aniline.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Generalized)

The following protocol is a generalized procedure based on common synthetic transformations for quinoline derivatives and should be optimized for specific laboratory conditions.

-

Cyclization to form the Quinoline Core: A substituted aniline is reacted with a β-ketoester, such as diethyl malonate, under acidic conditions (e.g., using a Lewis acid or a strong protic acid) and heated to induce a cyclization reaction, such as the Combes quinoline synthesis. This would yield a 4-hydroxyquinoline-2-carboxylate derivative.

-

Nitration: The resulting quinoline is then subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid is typically used at controlled temperatures to introduce the nitro group at the 5-position. The directing effects of the existing substituents will influence the regioselectivity of this step.

-

Chlorination: The 4-hydroxy group is subsequently converted to a chloro group. This is commonly achieved by treating the 4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with gentle heating.

-

Work-up and Purification: Following each step, a standard aqueous work-up is performed to remove reagents and byproducts. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired this compound.

Spectroscopic Data and Interpretation (Predicted)

The following spectral data are predicted based on computational models and analysis of structurally related compounds. These predictions provide a valuable guide for the characterization of the synthesized molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.2 - 8.4 | Singlet | - |

| H-6 | 7.8 - 8.0 | Doublet | 8.0 - 9.0 |

| H-7 | 7.6 - 7.8 | Triplet | 7.5 - 8.5 |

| H-8 | 8.0 - 8.2 | Doublet | 7.0 - 8.0 |

| -OCH₂CH₃ | 4.4 - 4.6 | Quartet | 7.0 - 7.5 |

| -OCH₂CH₃ | 1.4 - 1.6 | Triplet | 7.0 - 7.5 |

-

Aromatic Region: The protons on the quinoline ring (H-3, H-6, H-7, and H-8) are expected to appear in the downfield region (7.6-8.4 ppm) due to the deshielding effect of the aromatic system. The electron-withdrawing nitro group at the 5-position and the chloro group at the 4-position will further influence their chemical shifts. H-3 is anticipated to be a singlet as it has no adjacent protons. H-6, H-7, and H-8 will likely exhibit doublet and triplet splitting patterns due to coupling with their neighbors.

-

Ethyl Ester Group: The methylene protons (-OCH₂CH₃) are expected to resonate as a quartet around 4.4-4.6 ppm due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃) will appear as a triplet further upfield, around 1.4-1.6 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insights into the electronic structure.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 164 - 166 |

| C-2 | 148 - 150 |

| C-3 | 120 - 122 |

| C-4 | 145 - 147 |

| C-4a | 128 - 130 |

| C-5 | 140 - 142 |

| C-6 | 125 - 127 |

| C-7 | 129 - 131 |

| C-8 | 123 - 125 |

| C-8a | 149 - 151 |

| -OC H₂CH₃ | 62 - 64 |

| -OCH₂C H₃ | 14 - 16 |

-

Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 164-166 ppm.

-

Aromatic Carbons: The carbons of the quinoline ring will appear in the aromatic region (120-151 ppm). The carbons directly attached to the electronegative nitrogen (C-2, C-8a), chlorine (C-4), and the nitro group (C-5) are expected to be significantly deshielded.

-

Ethyl Ester Carbons: The methylene carbon (-OC H₂CH₃) will be found around 62-64 ppm, while the methyl carbon (-OCH₂C H₃) will be the most upfield signal, around 14-16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| N-O Asymmetric Stretch (Nitro) | 1520 - 1560 | Strong |

| N-O Symmetric Stretch (Nitro) | 1340 - 1370 | Strong |

| C=N Stretch (Quinoline) | 1600 - 1650 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

| C-Cl Stretch | 700 - 800 | Medium |

-

Key Vibrations: The most prominent peaks are expected to be the strong C=O stretch of the ethyl ester, the strong asymmetric and symmetric stretches of the nitro group, and the C-O stretch of the ester. The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ will also be characteristic.

Caption: Workflow for the spectroscopic characterization of the target compound.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular formula of this compound is C₁₂H₉ClN₂O₄. The expected monoisotopic mass is approximately 280.02 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 280. Due to the presence of chlorine, an M+2 peak with roughly one-third the intensity of the M⁺ peak is also expected, corresponding to the ³⁷Cl isotope.

-

Fragmentation Pattern: Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (-•OCH₂CH₃, 45 Da) or ethylene (-C₂H₄, 28 Da) via a McLafferty rearrangement. The nitro group can be lost as NO₂ (46 Da) or NO (30 Da). The loss of a chlorine radical (35/37 Da) is also possible.

Conclusion and Future Directions

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented data and interpretations offer a solid foundation for researchers to identify and characterize this compound. Experimental validation of these predicted spectra is a critical next step. Further studies, including two-dimensional NMR experiments (COSY, HSQC, HMBC), would provide unambiguous assignment of all proton and carbon signals and confirm the molecular structure. The synthesis and biological evaluation of this and related quinoline derivatives could lead to the discovery of novel therapeutic agents.

References

-

NMR Prediction Software

-

General NMR Spectroscopy Resources

-

Synthesis of Quinolines

-

Spectroscopic Analysis of Quinolines

-

Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines. [Link][7]

-

Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Link][8][9]

-

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. app.nmrium.com [app.nmrium.com]

- 3. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. atlantis-press.com [atlantis-press.com]

- 6. nbinno.com [nbinno.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, properties, and potential applications of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate. Designed for professionals in chemical research and drug discovery, this document synthesizes structural data, spectroscopic analysis, and reactivity insights to offer a holistic understanding of this quinoline derivative.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous synthetic drugs and biologically active molecules.[1][2] The rigid, planar structure of the quinoline ring system, coupled with its capacity for diverse functionalization, makes it a "privileged scaffold" in medicinal chemistry. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] this compound is a specific derivative that holds significant potential as a versatile building block for the synthesis of more complex, biologically active agents.[3] Its unique substitution pattern, featuring an electron-withdrawing chloro group at position 4, a nitro group at position 5, and an ethyl carboxylate at position 2, dictates its chemical reactivity and potential for biological interactions.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 1447606-60-1 | [5] |

| Molecular Formula | C₁₂H₉ClN₂O₄ | [3][5] |

| Molecular Weight | 280.66 g/mol | [3] |

| Canonical SMILES | CCOC(=O)C1=CC(Cl)=C2C([O-])=CC=CC2=N1 | [5] |

| InChI Key | PDCQQXWYDQNEQV-UHFFFAOYSA-N | [5] |

Structural Elucidation: A Multi-faceted Approach

The molecular architecture of this compound is defined by a bicyclic quinoline core. The key substituents that determine its chemical personality are:

-

A Chloro Group at C4: This halogen atom significantly influences the electron density of the pyridine ring of the quinoline system, making the C4 position susceptible to nucleophilic substitution reactions.

-

A Nitro Group at C5: As a strong electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic substitution and influences the overall electronic properties of the molecule.

-

An Ethyl Carboxylate Group at C2: This ester group provides a site for hydrolysis or amidation, allowing for further molecular modifications. It also influences the reactivity of the adjacent positions on the quinoline ring.

While a specific crystal structure for this exact molecule is not publicly available, data from closely related compounds, such as ethyl 2,4-dichloroquinoline-3-carboxylate, reveal that the quinoline ring system is nearly planar.[6][7] The dihedral angle between the two fused rings is typically minimal.[6] The ethyl carboxylate group is likely to be oriented in a way that minimizes steric hindrance with the quinoline core.

Spectroscopic Characterization: The Molecular Fingerprint

The structural features of this compound can be confirmed through various spectroscopic techniques. Below are the expected spectral data based on its structure and analysis of similar compounds.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, with their chemical shifts and coupling patterns being influenced by the electron-withdrawing substituents. The ethyl group will present as a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃).

-

¹³C NMR: The carbon NMR spectrum will display signals for each of the 12 unique carbon atoms in the molecule. The carbons attached to the electronegative chlorine, nitrogen, and oxygen atoms will be shifted downfield. For instance, the carbonyl carbon of the ester group is expected to appear at a significantly downfield chemical shift.[8]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

C=O stretch from the ethyl ester group.

-

N-O asymmetric and symmetric stretches from the nitro group.

-

C-Cl stretch from the chloro group.

-

C=N and C=C stretches characteristic of the quinoline ring system.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and potentially the nitro group.

Synthesis and Reactivity

Proposed Synthetic Workflow

While a specific, detailed synthesis for this compound is not readily found in the literature, a plausible synthetic route can be devised based on established quinoline synthesis methodologies.[2][10] One potential approach involves a multi-step sequence starting from a substituted aniline.

Caption: Proposed synthetic workflow for this compound.

Key Reactivity Insights

The reactivity of this compound is governed by its functional groups:

-

Nucleophilic Aromatic Substitution (SₙAr): The chloro group at the C4 position is activated towards nucleophilic attack due to the electron-withdrawing nature of the quinoline nitrogen and the nitro group. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a library of derivatives.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is a key step in the synthesis of many biologically active quinoline compounds.

-

Ester Group Modification: The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid or converted to amides by reacting with amines. These modifications can significantly alter the biological activity of the resulting molecules.[4]

Applications in Drug Discovery and Development

The structural motifs present in this compound suggest its utility as a scaffold in drug discovery.[11] Quinoline derivatives are known to possess a wide array of pharmacological activities, and this compound serves as a valuable starting material for creating novel therapeutic agents.[1]

Potential Therapeutic Areas

-

Anticancer Agents: Many quinoline-based compounds have shown potent antiproliferative activity.[8] The ability to modify the C4 and C5 positions of this molecule allows for the exploration of structure-activity relationships in the development of new anticancer drugs.

-

Antimicrobial Agents: The quinoline core is found in several antibacterial and antifungal drugs.[12] Derivatives of this compound could be synthesized and screened for their efficacy against various pathogens.

-

Anti-inflammatory and Antiallergy Agents: Certain quinoline derivatives have demonstrated anti-inflammatory and antiallergic properties.[4][13] This scaffold could be used to develop novel agents for treating inflammatory conditions.

Conclusion

This compound is a highly functionalized quinoline derivative with significant potential in synthetic and medicinal chemistry. Its unique combination of a reactive chloro group, a modifiable nitro group, and an ester functionality makes it an ideal building block for the creation of diverse molecular libraries. A thorough understanding of its molecular structure, spectroscopic properties, and chemical reactivity is paramount for researchers aiming to leverage this compound in the development of novel, biologically active molecules.

References

-

PubChem. 4-Chloro-3-nitroquinoline. [Link]

-

MySkinRecipes. This compound. [Link]

-

Europe PMC. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. [Link]

-

ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. [Link]

-

PubMed Central. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. [Link]

-

PubChem. Ethyl 4-chloro-6-nitroquinoline-3-carboxylate. [Link]

-

PubMed Central. Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate. [Link]

-

Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

-

ResearchGate. Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. [Link]

-

PubMed Central. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. [Link]

- Google Patents.

-

ResearchGate. (PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. [Link]

-

ResearchGate. (PDF) Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. [Link]

-

PubMed. Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ajchem-a.com [ajchem-a.com]

- 13. Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Chloro-Nitro Quinoline Derivatives: A Technical Guide to Their Biological Potential

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents.[3][4][5] The introduction of electron-withdrawing groups, such as chloro and nitro moieties, onto the quinoline core can significantly modulate the molecule's physicochemical properties and, consequently, its biological activity.[6] This guide provides an in-depth technical exploration of the potential biological activities of chloro-nitro quinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting the Hallmarks of Cancer

Chloro-nitro quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[6][7] The strategic placement of chloro and nitro groups on the quinoline ring influences their anticancer potential, often through multifaceted mechanisms of action.

Mechanisms of Anticancer Action

The anticancer effects of chloro-nitro quinoline derivatives are often attributed to a combination of the following mechanisms:

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows these derivatives to intercalate between the base pairs of DNA. This physical insertion can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Furthermore, some derivatives have been shown to inhibit topoisomerases, enzymes crucial for resolving DNA supercoiling during replication.[6] Inhibition of these enzymes leads to DNA strand breaks and cell death. For instance, 6-chloro-5-nitroquinoline has been suggested to inhibit bacterial DNA gyrase and topoisomerase IV, and similar mechanisms are proposed in cancer cells.[6]

-

Generation of Reactive Oxygen Species (ROS): The nitro group in these compounds can be bioreduced to reactive intermediates, leading to the generation of reactive oxygen species (ROS).[6][8] Elevated levels of ROS can induce oxidative stress, damaging cellular components such as lipids, proteins, and DNA, and ultimately triggering apoptotic pathways in cancer cells. For example, 8-hydroxy-5-nitroquinoline (Nitroxoline) has been shown to increase intracellular ROS generation, an effect enhanced by the presence of copper.[8]

-

Inhibition of Key Signaling Pathways: Chloro-nitro quinoline derivatives can modulate various signaling pathways critical for cancer cell survival and proliferation. For example, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a related compound, has been shown to inhibit the proteasome and mTOR signaling pathways.[9] Nitroxoline, a nitro-substituted quinoline, has demonstrated the ability to inhibit the transcription factor FoxM1, which is implicated in cell proliferation and tumorigenesis.[9]

-

Enzyme Inhibition: These derivatives can also target other key enzymes involved in cancer progression. Nitroxoline has been reported to inhibit type 2 methionine aminopeptidase, which is involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[9]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of chloro-nitro quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several chloro- and nitro-substituted quinoline derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [7] |

| 7-chloro-4-quinolinylhydrazone derivative | HCT-8 (Colon) | 0.314 - 4.65 µg/cm³ | [7] |

| 7-chloro-4-quinolinylhydrazone derivative | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [7] |

| 8-hydroxy-5-nitroquinoline (Nitroxoline) | Various human cancer cell lines | 5-10 fold lower than clioquinol | [8] |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | HuCCT1 (Cholangiocarcinoma) | ~25 µM | [9] |

| Nitroxoline (5-nitro-8-hydroxyquinoline) | HuCCT1 (Cholangiocarcinoma) | ~30 µM | [9] |

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the chloro-nitro quinoline derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for in vitro cytotoxicity evaluation using the MTT assay.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[10] Chloro-nitro quinoline derivatives have demonstrated promising activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][11][12]

Mechanisms of Antimicrobial Action

The antimicrobial properties of these compounds are believed to stem from several mechanisms:

-

Inhibition of DNA Gyrase and Topoisomerase IV: Similar to their anticancer effects, these derivatives can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair in bacteria.[6] This inhibition leads to the accumulation of DNA strand breaks and bacterial cell death.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the quinoline scaffold allows these compounds to interact with and disrupt the bacterial cell membrane, leading to leakage of intracellular components and loss of viability.

-

Metal Ion Chelation: Some quinoline derivatives, particularly those with hydroxyl substitutions, can chelate essential metal ions like zinc and copper. These metal ions are crucial cofactors for many bacterial enzymes, and their chelation can disrupt vital metabolic processes.

Quantitative Antimicrobial Data

The antimicrobial activity of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 5-[6-chloro/nitro-2-phenyl-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols | S. aureus | Varies | [12][13] |

| 5-[6-chloro/nitro-2-phenyl-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols | E. coli | Varies | [12][13] |

| N-methylbenzofuro[3,2-b]quinoline derivatives | Vancomycin-resistant E. faecium | 4 | [1] |

| 4-amino-6-ether-substituted quinolines | MRSA | 0.75 | [14] |

| 4-amino-6-ether-substituted quinolines | VRE | 0.75 | [14] |

| Quinolone coupled hybrid 5d | Gram-positive and Gram-negative strains | 0.125 - 8 | [15] |

| Clioquinol | Scedosporium dehoogii | 0.5 - 1 | [10] |

| Clioquinol | Fusarium species | 0.5 - 2 | [10] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the microorganism overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the chloro-nitro quinoline derivative in a 96-well microtiter plate using a suitable broth medium.

-

Inoculate Plate: Add an equal volume of the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

(Optional) Determine Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal or bacteriostatic, subculture a small aliquot from the clear wells onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colonies compared to the initial inoculum.

Caption: Workflow for MIC determination using the broth microdilution method.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Quinoline derivatives have been investigated for their anti-inflammatory potential, with some chloro-substituted analogs showing promising activity.[16][17][18]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of chloro-nitro quinoline derivatives may be mediated by:

-

Inhibition of Pro-inflammatory Enzymes: These compounds can inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) and Phosphodiesterase 4 (PDE4).[16][19] COX enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. PDE4 is involved in the degradation of cyclic AMP (cAMP), a second messenger that plays a role in regulating inflammation.

-

Modulation of Inflammatory Cytokine Production: Chloro-nitro quinoline derivatives may suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are central to the inflammatory response.

-

Targeting Transient Receptor Potential Vanilloid 1 (TRPV1): Some quinoline derivatives with a carboxamide moiety have shown antagonism towards TRPV1, a receptor involved in pain and inflammation.[16]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[18]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the chloro-nitro quinoline derivative orally or intraperitoneally to the test group of animals. The control group receives the vehicle. A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

Chloro-nitro quinoline derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline scaffold to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and toxicological profiles of lead compounds.

The insights and protocols provided in this technical guide aim to facilitate the exploration and development of chloro-nitro quinoline derivatives as novel therapeutic agents.

References

- Benchchem.

- Wiley Online Library. Chloro and Nitro Quinoline‐based motifs reported with anti‐cancer activities.

- PubMed. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).

- ResearchGate. Scheme 1. Comparative antimicrobial activity of... | Download Scientific Diagram.

- ResearchGate. (PDF)

- SpringerLink. Comprehensive review on current developments of quinoline-based anticancer agents.

- Organic Chemistry Research. Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents.

- Dove Medical Press. Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells.

- PubMed Central. Antimicrobial activity of clioquinol and nitroxoline: a scoping review.

- ResearchGate. (PDF) Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols.

- Der Pharma Chemica.

- NIH.

- PubMed.

- PubMed.

- PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

- Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule.

- IJRSI. Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.

- Bentham Science.

- PubMed Central.

- NIH. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.

- IJIRT.

- ResearchGate.

- ResearchGate.

Sources

- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. benchchem.com [benchchem.com]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents [orgchemres.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. ijirt.org [ijirt.org]

- 19. researchgate.net [researchgate.net]

discovery and history of quinoline-2-carboxylate compounds

An In-depth Technical Guide to the Discovery and History of Quinoline-2-Carboxylate Compounds

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1] Among its many derivatives, quinoline-2-carboxylic acids and their analogues have emerged as a particularly promising class. This guide charts the historical and scientific journey of these compounds, from the initial discovery of the parent quinoline heterocycle to the targeted synthesis and pharmacological evaluation of its 2-carboxylate derivatives. We will explore the foundational 19th-century synthetic reactions that paved the way for quinoline chemistry, delve into the discovery of naturally occurring examples like kynurenic acid, and provide a comparative analysis of key synthetic methodologies. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering mechanistic insights, detailed experimental protocols, and a perspective on the evolving landscape of this important chemical class.

The Dawn of Quinoline Chemistry: Foundational Syntheses

The story of quinoline-2-carboxylates begins with the broader history of the quinoline ring system itself, which was first isolated from coal tar in the 1830s.[2] The latter half of the 19th century was a fertile period for organic chemistry, witnessing the development of several seminal reactions that made the synthesis of substituted quinolines possible, laying the groundwork for all subsequent discoveries in this field.[3] These classical methods, while not always directly yielding 2-carboxylates, are fundamental to understanding the chemical logic of quinoline construction.

The Friedländer Synthesis (1882)

In 1882, German chemist Paul Friedländer reported a straightforward method for synthesizing quinolines.[4][5] The reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[3][6][7]

Causality and Mechanistic Insight: The elegance of the Friedländer synthesis lies in its convergent nature, forming two carbon-carbon bonds and a carbon-nitrogen bond in a cascade of reactions. The mechanism can proceed via two viable pathways, typically initiated by either an aldol condensation or the formation of a Schiff base, followed by cyclization and dehydration to yield the aromatic quinoline ring.[4] The choice of catalyst (acid or base) can influence the predominant pathway and reaction efficiency.[6]

Caption: Alternative mechanisms for the Friedländer quinoline synthesis.

Other Foundational Reactions

Several other named reactions from this era are crucial to the history of quinoline synthesis, including:

-

Doebner-von Miller Reaction (1881): This method utilizes the reaction of an aniline with α,β-unsaturated carbonyl compounds, often formed in situ, under acidic conditions to form quinolines.[8][9] It is a versatile but often harsh method, prone to side reactions like tar formation.[10]

-